Technical Guide: 3,4-Dihydroxybenzaldehyde-d3
Technical Guide: 3,4-Dihydroxybenzaldehyde-d3
This guide serves as an authoritative technical reference for 3,4-Dihydroxybenzaldehyde-d3 , a stable isotope-labeled internal standard used critically in quantitative mass spectrometry and metabolic profiling.
CAS Number: 180028-20-0 Chemical Formula: C₇H₃D₃O₃ Molar Mass: 141.14 g/mol Synonyms: Protocatechuic aldehyde-d3; 3,4-Dihydroxybenzaldehyde-2,5,6-d3
Executive Summary
3,4-Dihydroxybenzaldehyde-d3 is the deuterated isotopolog of 3,4-dihydroxybenzaldehyde (Protocatechuic aldehyde), a key metabolite of complex polyphenols (e.g., anthocyanins, procyanidins) and a bioactive component in herbal medicines such as Salvia miltiorrhiza (Danshen).
In drug development and metabolomics, this compound serves as the primary Internal Standard (IS) for the absolute quantification of protocatechuic aldehyde in biological matrices (plasma, urine, tissue). Its specific labeling pattern (Ring-d3) ensures it co-elutes with the analyte while providing a distinct mass shift (+3 Da), correcting for matrix effects, extraction efficiency, and ionization variability in LC-MS/MS workflows.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
Structural Configuration
The "d3" designation specifically refers to the substitution of the three aromatic protons at positions 2, 5, and 6 with deuterium. The aldehyde proton (position 1) and the hydroxyl protons typically remain as hydrogen (H), although hydroxyl protons are exchangeable in solution.
-
Labeling Position: 2, 5, 6-d3 (Ring deuteration).
-
Isotopic Purity: Typically ≥98 atom % D.
-
Solubility: Soluble in methanol, DMSO, and water (sparingly).
-
Stability: Deuterium at aromatic positions is generally stable against back-exchange in neutral/acidic aqueous media but may exchange under strong basic conditions or high temperatures.
Visualization of Chemical Structure
The following diagram illustrates the specific deuteration pattern relative to the functional groups.
Figure 1: Structural topology of 3,4-Dihydroxybenzaldehyde-2,5,6-d3 showing stable isotope locations on the aromatic ring.
Analytical Applications & Methodology
Role in LC-MS/MS Quantitation
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), 3,4-Dihydroxybenzaldehyde-d3 is used to normalize data against ion suppression. Because it shares identical physicochemical properties (pKa, logP) with the target analyte, it elutes at the same retention time, experiencing the exact same matrix environment.
Mass Spectrometry Transitions (MRM)
The compound is typically analyzed in Negative Electrospray Ionization (ESI-) mode due to the acidic nature of the phenolic hydroxyls.
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (CE) | Mechanism |
| Analyte (d0) | 137.0 [M-H]⁻ | 108.0 | -20 to -25 eV | Loss of CHO• (29 Da) |
| Analyte (d0) | 137.0 [M-H]⁻ | 93.0 | -30 eV | Loss of CO₂ (44 Da) |
| Standard (d3) | 140.0 [M-H]⁻ | 111.0 | -20 to -25 eV | Loss of CHO• (Ring D retained) |
| Standard (d3) | 140.0 [M-H]⁻ | 96.0 | -30 eV | Loss of CO₂ (Ring D retained) |
Note: The transition 140.0 → 111.0 is preferred as it represents the loss of the aldehyde group (CHO, mass 29), leaving the deuterated benzene ring intact.
Experimental Protocol: Plasma Extraction
The following protocol ensures high recovery and minimal back-exchange of the deuterium label.
-
Preparation: Thaw plasma samples on ice. Prepare a working solution of 3,4-Dihydroxybenzaldehyde-d3 (100 ng/mL in 50% Methanol).
-
Spiking: Add 10 µL of IS working solution to 100 µL of plasma. Vortex for 10s.
-
Protein Precipitation: Add 300 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Why Formic Acid? Acidification stabilizes the phenolic protons and prevents oxidative degradation.
-
-
Extraction: Vortex vigorously for 3 min. Centrifuge at 12,000 × g for 10 min at 4°C.
-
Reconstitution: Evaporate supernatant under Nitrogen stream. Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).
Analytical Workflow Diagram
Figure 2: Standardized workflow for quantitative analysis using 3,4-Dihydroxybenzaldehyde-d3.
Synthesis & Stability
Synthesis Routes
Commercial synthesis typically follows one of two pathways:
-
Deuterated Precursor Route: Condensation of Catechol-d4 or d6 with glyoxylic acid under alkaline conditions. This yields high isotopic purity (>98%).
-
H/D Exchange: Catalytic exchange of the parent aldehyde in D₂O using Pd/C or acid catalysts. This method is cheaper but may yield lower isotopic incorporation or "scrambling" of the label.
Handling & Storage
-
Hygroscopicity: The compound is hygroscopic. Store in a desiccator.
-
Oxidation: Phenolic aldehydes are prone to oxidation (forming protocatechuic acid). Store at -20°C under Argon or Nitrogen.
-
Solution Stability: Stock solutions in Methanol are stable for 1 month at -20°C. Aqueous working solutions should be prepared daily to prevent enzymatic or oxidative degradation.
Biological Context
While the d3 variant is an analytical tool, understanding the parent compound is essential for study design.
-
Metabolism: 3,4-Dihydroxybenzaldehyde is rapidly metabolized by aldehyde dehydrogenase (ALDH) to protocatechuic acid, or methylated by COMT to vanillin/isovanillin.
-
Pharmacology: It is a precursor to Droxidopa (L-DOPS), a synthetic amino acid used to treat neurogenic orthostatic hypotension. The d3-analog is often used in PK studies of Droxidopa to track the intermediate aldehyde pool.
References
-
National Institute of Standards and Technology (NIST). Benzaldehyde, 3,4-dihydroxy- (CAS 139-85-5) Mass Spectrum & Properties. NIST Chemistry WebBook.[1] Link
-
Pharmaffiliates. 3,4-Dihydroxybenzaldehyde-2,5,6-d3 (CAS 180028-20-0) Product Specification.[2]Link
-
Guidechem. Chemical Suppliers and CAS Registry for 3,4-Dihydroxybenzaldehyde-d3.Link
-
Zhang, L., et al. (2015). Protocatechuic aldehyde ameliorates experimental pulmonary fibrosis by modulating HMGB1/RAGE pathway. Toxicology and Applied Pharmacology, 283(1), 50-56. (Cited for biological context of parent compound).[3][4][5][6][7][8][9][10] Link
-
Santa Cruz Biotechnology. 3,4-Dihydroxybenzaldehyde Product Data.Link[1][10]
Sources
- 1. Benzaldehyde, 3,4-dihydroxy- [webbook.nist.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Showing Compound 3,4-Dihydroxybenzaldehyde (FDB012060) - FooDB [foodb.ca]
- 4. scribd.com [scribd.com]
- 5. 3,4-Dihydroxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 6. 3,4-dihydroxybenzaldehyde, 139-85-5 [thegoodscentscompany.com]
- 7. US2975214A - Process for the manufacture of protocatechuic aldehyde - Google Patents [patents.google.com]
- 8. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN1508112A - Process for producing 3,4-dihydroxy benzaldehyde - Google Patents [patents.google.com]
- 10. 3,4-Dihydroxybenzaldehyde | CAS 139-85-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
